molecular formula C47H76O18 B582738 Symphytoxide A CAS No. 149475-29-6

Symphytoxide A

Cat. No.: B582738
CAS No.: 149475-29-6
M. Wt: 929.107
InChI Key: RBCDYSPAGZIIFK-XRKXVPSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Symphytoxide A is a natural product found in Symphytum officinale with data available.

Properties

CAS No.

149475-29-6

Molecular Formula

C47H76O18

Molecular Weight

929.107

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(58)59)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(44(4,21-50)27(43)9-12-46(28,45)6)63-40-37(65-39-35(57)33(55)31(53)26(19-49)62-39)36(24(51)20-60-40)64-38-34(56)32(54)30(52)25(18-48)61-38/h7,23-40,48-57H,8-21H2,1-6H3,(H,58,59)/t23-,24+,25-,26-,27?,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40+,43+,44?,45-,46-,47+/m1/s1

InChI Key

RBCDYSPAGZIIFK-XRKXVPSHSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Synonyms

symphytoxide A

Origin of Product

United States

Q & A

Q. What experimental protocols are recommended for isolating Symphytoxide A from natural sources?

Isolation requires a combination of solvent extraction (e.g., methanol or ethyl acetate for polar compounds) followed by chromatographic techniques such as flash chromatography for preliminary fractionation and HPLC for final purification. Purity should be confirmed via TLC and HPLC-DAD (≥95% purity threshold). Structural characterization necessitates NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) . Key Tip : Optimize solvent systems using polarity-guided fractionation to minimize co-elution of structurally similar compounds .

Q. How can researchers validate the structural identity of this compound when reference standards are unavailable?

Use comparative spectral analysis against published NMR datasets (e.g., Reaxys or SciFinder spectral libraries) and computational tools like ACD/Labs or MNova for peak assignment. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays based on reported bioactivities. For example:

  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

Contradictions often arise from variability in experimental conditions (e.g., solvent, cell line passage number). Mitigate this by:

  • Replicating assays under standardized protocols (e.g., ATCC-recommended cell culture conditions).
  • Performing meta-analyses of published IC₅₀/MIC values to identify outliers.
  • Investigating synergies/antagonisms with co-occurring metabolites in crude extracts .
    Example : A 2022 study found this compound’s cytotoxicity varied by 40% between HeLa subclones, highlighting the need for rigorous cell line authentication .

Q. What strategies are effective for de novo synthesis of this compound given its complex polyketide backbone?

Adopt a retrosynthetic approach targeting macrocyclic lactonization as the key step. Use:

  • Protecting groups : TBS for hydroxyls, Fmoc for amines.
  • Catalysis : Shiina macrolactonization or enzymatic methods (e.g., P450 monooxygenases for stereoselective oxidation).
    Monitor reaction progress via LC-MS and optimize yields using DoE (Design of Experiments) .

Q. How can researchers design robust in vivo studies to assess this compound’s pharmacokinetics and toxicity?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration).
  • Analytical methods : LC-MS/MS for plasma concentration profiling (LOQ ≤ 1 ng/mL).
  • Toxicity endpoints : Histopathology of liver/kidneys and serum ALT/AST levels. Reference OECD guidelines for dose escalation .

Q. What computational tools are recommended for predicting this compound’s molecular targets?

  • Docking : AutoDock Vina or Schrödinger’s Glide for binding affinity predictions.
  • Network pharmacology : STRING or KEGG databases to map putative protein interaction networks.
    Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Methodological Best Practices

Q. Data Presentation :

  • Tables : Include raw data (e.g., NMR shifts, bioactivity metrics) with error margins (±SD).
  • Figures : Use color-coded chromatograms (UV/ELSD traces) and dose-response curves (GraphPad Prism). Avoid overcrowding chemical structures in graphical abstracts .

Q. Reproducibility :

  • Document solvent batch numbers, instrument calibration dates, and cell line authentication codes.
  • Deposit spectral data in public repositories (e.g., Zenodo) with DOI links .

Q. Ethical Compliance :

  • Declare conflicts of interest (e.g., funding from phytochemical suppliers).
  • Adhere to Nagoya Protocol guidelines for biodiversity sourcing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.